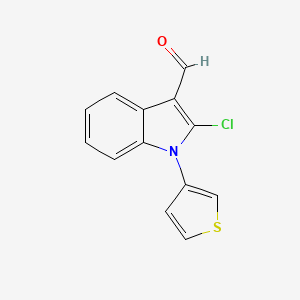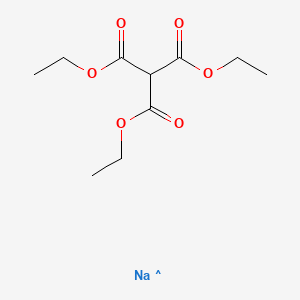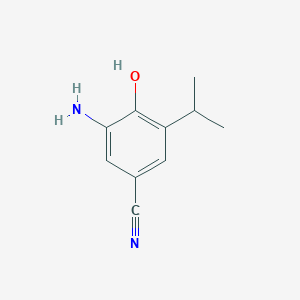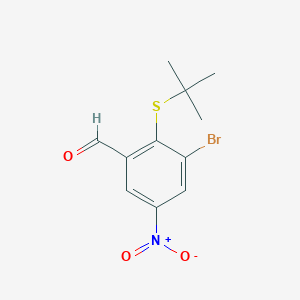
2-chloro-1-thiophen-3-ylindole-3-carbaldehyde
概要
説明
2-chloro-1-thiophen-3-ylindole-3-carbaldehyde is a heterocyclic compound that features both indole and thiophene moieties. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-1-thiophen-3-ylindole-3-carbaldehyde typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Thiophene Ring: The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, where a thiophene boronic acid reacts with a halogenated indole derivative in the presence of a palladium catalyst.
Chlorination: The final step involves the chlorination of the indole-thiophene compound using reagents like thionyl chloride or phosphorus pentachloride.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Catalysts and solvents are carefully selected to ensure efficient and cost-effective production.
化学反応の分析
Types of Reactions
2-chloro-1-thiophen-3-ylindole-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom can be substituted with nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.
Major Products Formed
Oxidation: 2-Chloro-1-thiophen-3-yl-1H-indole-3-carboxylic acid.
Reduction: 2-Chloro-1-thiophen-3-yl-1H-indole-3-methanol.
Substitution: 2-Amino-1-thiophen-3-yl-1H-indole-3-carbaldehyde.
科学的研究の応用
2-chloro-1-thiophen-3-ylindole-3-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Explored for its therapeutic potential in treating various diseases due to its biological activities.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 2-chloro-1-thiophen-3-ylindole-3-carbaldehyde involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function.
Pathways Involved: It may affect signaling pathways related to cell proliferation, apoptosis, or immune response, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
2-Chloro-1H-indole-3-carbaldehyde: Lacks the thiophene ring, which may reduce its chemical reactivity and biological activity.
1-Thiophen-3-yl-1H-indole-3-carbaldehyde: Lacks the chlorine atom, which may affect its reactivity in substitution reactions.
特性
分子式 |
C13H8ClNOS |
|---|---|
分子量 |
261.73 g/mol |
IUPAC名 |
2-chloro-1-thiophen-3-ylindole-3-carbaldehyde |
InChI |
InChI=1S/C13H8ClNOS/c14-13-11(7-16)10-3-1-2-4-12(10)15(13)9-5-6-17-8-9/h1-8H |
InChIキー |
NBOOWURBPPOAIS-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(=C(N2C3=CSC=C3)Cl)C=O |
製品の起源 |
United States |
Synthesis routes and methods I
Procedure details









Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details




試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[5-(4-cyanophenyl)-1-benzofuran-2-yl]ethyl Methanesulfonate](/img/structure/B8587261.png)
![5-[4-(trifluoromethyl)phenyl]-1,2-oxazole-4-carboxylic acid](/img/structure/B8587263.png)


![5-[(4-fluorophenyl)methyl]-8-hydroxy-3-(hydroxymethyl)-11-methyl-1,4,5,11-tetrazatricyclo[7.4.0.02,7]trideca-2(7),3,8-triene-6,10-dione](/img/structure/B8587299.png)

![2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazin-5-ol](/img/structure/B8587324.png)





